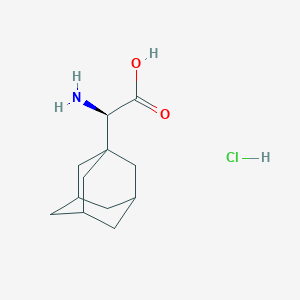
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is a compound that features an adamantane moiety attached to an aminoacetic acid backbone. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. This compound is often studied for its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: Adamantane is functionalized to introduce an amino group. This can be achieved through various methods, such as nitration followed by reduction or direct amination.
Formation of Aminoacetic Acid: The functionalized adamantane is then reacted with glycine or its derivatives to form the aminoacetic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups attached to the adamantane structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including peptidomimetics and other bioactive compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: The stability and rigidity of the adamantane moiety make it useful in the development of materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of ®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity. The aminoacetic acid moiety may interact with active sites or binding pockets, modulating the activity of the target molecules. Pathways involved in its mechanism of action may include inhibition of viral replication, disruption of bacterial cell walls, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and rigidity.
Amantadine: A derivative of adamantane with antiviral and antiparkinsonian properties.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
®-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is unique due to the combination of the adamantane moiety with an aminoacetic acid backbone. This structure provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets. Its potential therapeutic applications and role as a versatile building block in chemical synthesis further distinguish it from other similar compounds.
属性
分子式 |
C12H20ClNO2 |
|---|---|
分子量 |
245.74 g/mol |
IUPAC 名称 |
(2R)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m0./s1 |
InChI 键 |
HEUUMSMIQNBXML-FLZHOMMYSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N.Cl |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


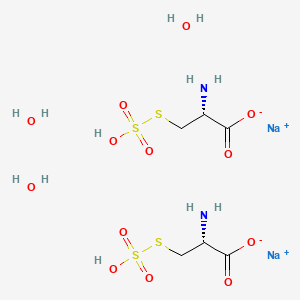
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B12297953.png)
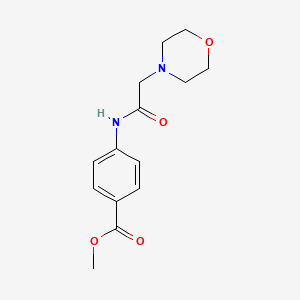
![(R)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12297972.png)

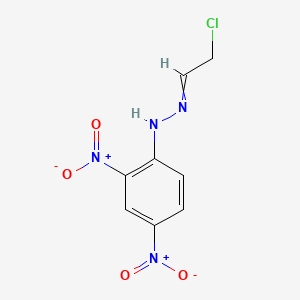
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)

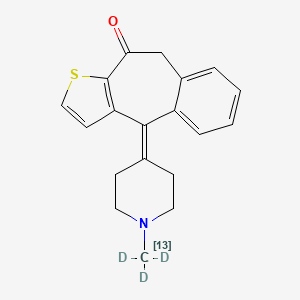

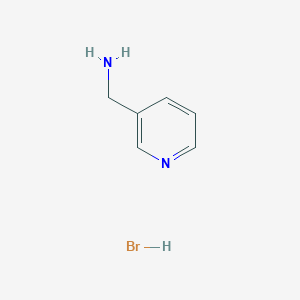
![4-Thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosan-2-one](/img/structure/B12298040.png)
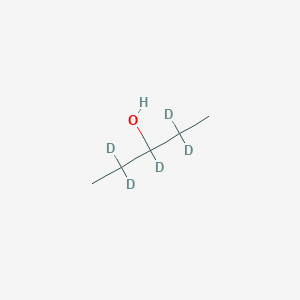
![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
